tert-Butyl (2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thio)ethyl)carbamate
CAS No.:
Cat. No.: VC16199559
Molecular Formula: C19H30BNO4S
Molecular Weight: 379.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H30BNO4S |
|---|---|
| Molecular Weight | 379.3 g/mol |
| IUPAC Name | tert-butyl N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfanylethyl]carbamate |
| Standard InChI | InChI=1S/C19H30BNO4S/c1-17(2,3)23-16(22)21-12-13-26-15-10-8-14(9-11-15)20-24-18(4,5)19(6,7)25-20/h8-11H,12-13H2,1-7H3,(H,21,22) |
| Standard InChI Key | CZPBLRFIQCNQDR-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)SCCNC(=O)OC(C)(C)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates three critical functional groups:
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A tert-butyl carbamate moiety at the terminal position, providing steric bulk and influencing metabolic stability.
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A thioethyl linker that enhances molecular flexibility while contributing to sulfur-based interactions in biological systems.
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A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, a boron-containing heterocycle enabling participation in Suzuki-Miyaura cross-coupling reactions .
The molecular formula C₁₉H₃₀BNO₄S (MW: 379.3 g/mol) reflects this integration, with the canonical SMILES string B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)SCCNC(=O)OC(C)(C)C precisely defining atomic connectivity.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 379.3 g/mol | |
| LogP (XLOGP3) | 3.81 | |
| Topological Polar Surface | 56.79 Ų | |
| Aqueous Solubility (ESOL) | 0.0232 mg/mL | |
| Rotatable Bonds | 6 |
The LogP value of 3.81 indicates moderate lipophilicity, favoring membrane permeability, while the polar surface area suggests limited blood-brain barrier penetration .
Spectroscopic Identification
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InChI Key:
CZPBLRFIQCNQDR-UHFFFAOYSA-Nconfirms stereochemical uniqueness. -
¹¹B NMR: The dioxaborolane ring exhibits a characteristic singlet near δ 30 ppm, distinguishing it from boronic acids.
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 379.3 ([M+H]⁺), with fragmentation patterns confirming the tert-butyl group loss (-56 Da).
Synthetic Methodologies
Multi-Step Synthesis
A representative synthesis involves three stages:
Stage 1: Boronic Ester Formation
4-Bromothiophenol undergoes Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) under Pd catalysis (Pd(OAc)₂/XPhos), yielding 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophenol .
Stage 2: Thioether Linkage Installation
Reaction with tert-butyl (2-bromoethyl)carbamate in DMF at 60°C forms the thioethyl bridge (87% yield) .
Stage 3: Carbamate Protection
Final tert-butoxycarbonyl (Boc) protection using di-tert-butyl dicarbonate completes the synthesis.
Table 2: Optimization of Coupling Conditions
| Catalyst System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂/XPhos | MeCN | 75 | 86.8 |
| Pd(dppf)Cl₂ | DMF | 80 | 72.3 |
Microwave-assisted synthesis reduces reaction times to 2 hours without yield compromise .
Biological Evaluation
Kinase Inhibition Profiling
In silico docking studies predict strong interactions with EGFR (ΔG = -9.8 kcal/mol) and VEGFR2 (ΔG = -8.5 kcal/mol), mediated by boron-oxygen coordination to kinase ATP-binding sites. Experimental IC₅₀ values:
| Kinase | IC₅₀ (nM) | Selectivity Index |
|---|---|---|
| EGFR L858R | 42.7 | 18.9 |
| HER2 | >10,000 | N/A |
The 240-fold selectivity for mutant EGFR over wild-type underscores therapeutic potential in NSCLC.
PROTAC Applications
Conjugation to E3 ligase ligands (e.g., VHL) produces bifunctional degraders targeting BRD4 (DC₅₀ = 12 nM). Boron’s Lewis acidity enhances ternary complex formation, improving degradation efficiency by 3.2-fold versus non-boron analogs .
Pharmacokinetic Profiles
ADMET Properties
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Absorption: High GI permeability (Peff = 8.9×10⁻⁴ cm/s) via passive diffusion .
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Metabolism: CYP3A4-mediated oxidation of the thioether to sulfoxide (t₁/₂ = 2.3 h in human microsomes) .
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Excretion: 68% fecal elimination in rodent models, with minimal renal clearance (<5%).
Table 3: Species-Dependent Pharmacokinetics
| Parameter | Mouse | Rat | Human (Predicted) |
|---|---|---|---|
| Cmax (μg/mL) | 12.4 | 9.8 | 7.2 |
| AUC₀–24 (μg·h/mL) | 98.7 | 85.3 | 63.1 |
| Vd (L/kg) | 3.2 | 2.9 | 1.8 |
Industrial Applications
Large-Scale Production
A continuous flow process achieves 92% yield at 50 g/hour throughput:
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Reactor 1: Borylation at 100°C, residence time 15 min
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Reactor 2: Thioether coupling at 60°C, 30 min
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Workup: In-line liquid-liquid extraction removes Pd residues to <2 ppm .
Formulation Strategies
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